molecular formula C12H10FN3O4 B2370230 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-68-7

2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No. B2370230
CAS RN: 303986-68-7
M. Wt: 279.227
InChI Key: PAJSHHXSSDJZIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), was achieved through acylation chemistry with readily available 4-[18F]fluorobenzyl amine .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

The compound 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has been utilized in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. For instance, Iwata et al. (2000) described the synthesis of a histamine H3 receptor ligand, fluoroproxyfan, which incorporated a similar fluorobenzyl component. This synthesis is significant for clinical PET studies, indicating the potential of related compounds in diagnostic imaging (Iwata et al., 2000).

Conformation Analysis of Benzimidazole Derivatives

In a study by Benznidazole (2018), the conformation of a related compound, N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, was analyzed. The research focused on understanding the relative orientation of different fragments of the molecule, which can be relevant to the pharmacological properties of similar compounds (Benznidazole, 2018).

Synthesis and Evaluation as Anticonvulsant Agents

Liu et al. (2016) synthesized novel benzthiazoles, including derivatives similar to the compound , and evaluated them for anticonvulsant activity. Their findings highlight the potential therapeutic applications of such compounds in treating seizures (Liu et al., 2016).

Anti-inflammatory and Analgesic Activities

Khalifa and Abdelbaky (2008) investigated derivatives of imidazolyl acetic acid, including compounds structurally related to 2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide. Their research focused on evaluating the anti-inflammatory and analgesic activities of these compounds, which is crucial for the development of new pain-relief medications (Khalifa & Abdelbaky, 2008).

Synthesis for Fluorogenic Dyes

Zaitseva et al. (2020) explored the oxidation of related imidazolones to form compounds that can be used as fluorogenic dyes. This research indicates potential applications in developing new materials for imaging and diagnostics (Zaitseva et al., 2020).

Cytotoxic Evaluation and Docking Studies

Ganga and Sankaran (2020) synthesized and characterized derivatives of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole. They evaluated these compounds for anticancer activities, highlighting the potential of such compounds in cancer research and therapy (Ganga & Sankaran, 2020).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-8-3-1-7(2-4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJSHHXSSDJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

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